Di-n-butyltin Sulfide: A Comprehensive Technical Guide on Structure, Properties, and Catalytic Applications
Di-n-butyltin Sulfide: A Comprehensive Technical Guide on Structure, Properties, and Catalytic Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Di-n-butyltin sulfide (DBTS), a prominent organotin compound, is widely utilized as a specialized catalyst and heat stabilizer in the polymer industry. While often represented by the simple monomeric formula C₈H₁₈SSn, its actual molecular structure and properties are considerably more complex and fundamentally important to its function. This guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis, and applications of DBTS, with a focus on the causal relationships that govern its reactivity and utility. We will delve into the spectroscopic evidence supporting its true cyclic trimer structure, provide a validated synthesis protocol, and explore its catalytic mechanism in key polymerization reactions. This document is intended for researchers, chemists, and material scientists who require a deep technical understanding of this versatile compound.
Molecular Structure and Physicochemical Properties
A fundamental misunderstanding of Di-n-butyltin sulfide arises from its common, yet misleading, representation as a monomer, dibutyl(sulfanylidene)tin, which suggests a tin-sulfur double bond (Sn=S). In reality, stannathiones (compounds with Sn=S bonds) are highly reactive and unstable. The thermodynamically stable form of DBTS is a cyclic trimer, hexa-n-butyl-1,3,5,2,4,6-trithiatristanninane . In this six-membered ring structure, tin and sulfur atoms alternate, with each tin atom being four-coordinate, bonded to two sulfur atoms within the ring and two n-butyl groups. This cyclic arrangement satisfies the coordination preference of the tin(IV) center and is the basis for its stability and reactivity.
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve di-n-butyltin dichloride (1.0 eq) in a suitable organic solvent (e.g., methylene dichloride or petroleum ether).
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Sulfide Solution: Separately, prepare an aqueous solution of sodium sulfide (Na₂S·9H₂O, 1.0 eq).
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Reaction: Cool the organotin solution to 0 °C in an ice bath. With vigorous stirring, add the aqueous sodium sulfide solution dropwise over a period of 1-2 hours.
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Stirring: After the addition is complete, allow the mixture to warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.
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Workup: Transfer the reaction mixture to a separatory funnel. The two layers will separate. Collect the lower organic layer.
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Washing: Wash the organic layer thoroughly with deionized water (3x) to remove any remaining sodium chloride and unreacted sodium sulfide.
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Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The final product is obtained as a viscous yellow oil.
Spectroscopic Characterization
The definitive structural proof for the cyclic trimer of DBTS comes from spectroscopic analysis, particularly ¹¹⁹Sn Nuclear Magnetic Resonance (NMR).
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¹¹⁹Sn NMR: The chemical shift (δ) in ¹¹⁹Sn NMR is exquisitely sensitive to the coordination number of the tin atom. A landmark study established that four-coordinate di-n-butyltin(IV) compounds exhibit ¹¹⁹Sn chemical shifts in the range of approximately +200 to -60 ppm. [1]The tin atoms in the (Bu₂SnS)₃ trimer are four-coordinate. Therefore, the expected ¹¹⁹Sn NMR signal for DBTS would fall squarely within this range, definitively ruling out other structures such as a five-coordinate dimer or a higher-order aggregate in non-coordinating solvents.
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¹H and ¹³C NMR: The proton and carbon NMR spectra would show signals corresponding to the n-butyl groups. The spectra would be relatively simple, showing four distinct signals for the four different carbon environments (-CH₂, -CH₂, -CH₂, -CH₃) and their attached protons in the butyl chain.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the C-H stretching and bending vibrations of the butyl groups. Key diagnostic peaks would include the asymmetric and symmetric Sn-C stretches and, most importantly, the Sn-S ring vibrations, which typically appear in the far-infrared region.
Applications in Catalysis and Polymer Science
DBTS is a highly effective catalyst, primarily used in the synthesis of polyurethanes and as a heat stabilizer for polyvinyl chloride (PVC).
Catalysis of Polyurethane Formation
DBTS catalyzes the reaction between an isocyanate (R-NCO) and a polyol (R'-OH) to form a urethane linkage. Its mechanism of action is rooted in its nature as a Lewis acid.
Causality of Catalytic Activity: The tin atoms in the DBTS trimer are Lewis acidic centers. They can coordinate to the electronegative oxygen or nitrogen atoms of the reactants. It is generally proposed that the tin catalyst first coordinates with the alcohol (polyol), making the hydroxyl proton more acidic and the oxygen more nucleophilic. This activated alcohol-catalyst complex then attacks the electrophilic carbon of the isocyanate, facilitating the formation of the urethane bond and regenerating the catalyst.
A key advantage of DBTS over traditional catalysts like dibutyltin dilaurate (DBTDL) is its enhanced hydrolytic stability. [2][3]The Sn-S bonds in DBTS are less susceptible to hydrolysis than the Sn-O bonds in DBTDL. This makes DBTS particularly valuable in formulations where moisture may be present, such as in waterborne polyurethane systems, leading to a more consistent cure profile and longer pot life. [2][3]
Stabilizer for Vinyl Resins
DBTS also functions as an effective heat stabilizer for PVC. During thermal processing, PVC can degrade, releasing HCl and forming undesirable polyene structures that cause discoloration and embrittlement. DBTS acts by scavenging the released HCl and reacting with unstable allylic chloride sites in the polymer backbone, preventing further degradation.
Toxicology and Safe Handling
Di-n-butyltin sulfide is an organotin compound and must be handled with appropriate care, as it is classified as toxic.
| Hazard Information | Details | Source(s) |
| Acute Toxicity | Toxic if swallowed. LD₅₀ (oral, rat): 145 mg/kg. | [4] |
| Irritation | May cause skin, eye, and respiratory irritation. | [4] |
| Handling | Use only in a well-ventilated area, preferably in an enclosing chemical fume hood. Avoid all contact with skin, eyes, and clothing. Do not breathe mist or vapor. | [4][3] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, and appropriate protective clothing. | [4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and open flames. The product may solidify with prolonged storage. | [4][3] |
| Decomposition | When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and tin oxides. | [2] |
| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. In case of skin/eye contact: Rinse thoroughly with water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4] |
References
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Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1986). 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 315(3), 299–308. Available at: [Link]
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Gelest, Inc. (2015). Safety Data Sheet: DI-n-BUTYLTIN SULFIDE, tech-95. Retrieved February 10, 2026, from [Link]
Sources
- 1. Sci-Hub. 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds / Journal of Organometallic Chemistry, 1986 [sci-hub.st]
- 2. DI-N-BUTYLTIN SULFIDE | 4253-22-9 [chemicalbook.com]
- 3. Dibutyltin Sulfide - CAS 4253-22-9 - City Chemical LLC. [citychemical.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
